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Cat. No.: B1192151 Get Quote

Welcome to the technical support center for ARQ-751 (Vevorisertib). This resource provides

researchers, scientists, and drug development professionals with comprehensive

troubleshooting guides and frequently asked questions (FAQs) to address challenges related to

the solubility of ARQ-751 for in vivo experimental success.

Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of

ARQ-751?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration

stock solutions of ARQ-751 and its trihydrochloride salt.[1] For the base form of ARQ-751, a

solubility of 6.67 mg/mL can be achieved with the aid of ultrasonication and warming to 60°C.

[2] The trihydrochloride salt of Vevorisertib demonstrates significantly higher solubility in

DMSO, reaching up to 150 mg/mL with sonication.[1][3] It is advisable to use fresh, anhydrous

DMSO, as the presence of water can reduce solubility.[1][2]

Q2: I am observing precipitation when I dilute my ARQ-751 DMSO stock solution into an

aqueous buffer. What can I do to prevent this?

A2: This phenomenon, often called "crashing out," is common for compounds with low aqueous

solubility. Here are several strategies to mitigate this issue:
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Optimize the Vehicle Formulation: Instead of a simple aqueous buffer, use a multi-

component vehicle designed to maintain solubility. Common and effective formulations for

ARQ-751 are detailed in the tables and protocols below.

Lower the Final Concentration: If your experimental design permits, reducing the final

concentration of ARQ-751 in the dosing solution can prevent it from exceeding its solubility

limit in the aqueous-based vehicle.

Use a Surfactant: Including a biocompatible surfactant, such as Tween 80, in your

formulation can help to create a stable dispersion and prevent the drug from precipitating.

Adjust the pH: The solubility of ARQ-751 is pH-dependent. Acidifying the aqueous

component of your vehicle can significantly improve its solubility.[1]

Q3: Can ARQ-751 be dissolved directly in an aqueous solution for in vivo studies?

A3: Direct dissolution in neutral aqueous solutions is challenging due to the low water solubility

of ARQ-751. However, the solubility is significantly improved in acidic conditions. One study

reported successfully dissolving Vevorisertib at 10 mg/mL in a 0.01 M phosphoric acid solution,

resulting in a final pH of approximately 2.25, which was suitable for oral gavage in a rat model.

[1] The trihydrochloride salt of Vevorisertib also shows some solubility in water (25 mg/mL),

which can be aided by ultrasonication and warming.[3]

Q4: Are there alternative formulation strategies to improve the oral bioavailability of ARQ-751?

A4: Yes, for poorly soluble compounds like ARQ-751, several advanced formulation strategies

can be considered to enhance oral bioavailability:

Lipid-Based Formulations: Encapsulating the compound in lipid-based systems, such as

Self-Emulsifying Drug Delivery Systems (SEDDS), can improve absorption by presenting the

drug in a solubilized form.[4][5][6] A simple corn oil-based formulation has been suggested

for ARQ-751.[2]

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate

hydrophobic drug molecules, forming a more water-soluble inclusion complex.[7][8] A

formulation using SBE-β-CD has been reported for ARQ-751.[2]
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Amorphous Solid Dispersions (ASDs): Converting the crystalline form of ARQ-751 to a more

soluble amorphous state by dispersing it in a polymer matrix can improve its dissolution rate.

[9][10]

Nanoparticle Formulations: Reducing the particle size of the inhibitor to the nanometer range

increases the surface area for dissolution, which can enhance bioavailability.[11]

Quantitative Data Summary: ARQ-751 Solubility
The following tables summarize the known solubility of ARQ-751 (Vevorisertib) in various

solvents and formulations.

Table 1: Solubility in Individual Solvents

Compound Form Solvent
Maximum
Concentration

Methodological
Notes

Vevorisertib DMSO
6.67 mg/mL (11.37

mM)

Requires

ultrasonication and

warming to 60°C. Use

fresh, anhydrous

DMSO.[2]

Vevorisertib

trihydrochloride
DMSO

150 mg/mL (215.48

mM)

Requires

ultrasonication.[1][3]

Vevorisertib

trihydrochloride
Water 25 mg/mL (35.91 mM)

Requires

ultrasonication and

warming to 60°C.[1][3]

Vevorisertib Ethanol Insoluble [1]

Table 2: Formulations for In Vivo Studies
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Formulation Type
Vehicle
Composition

Achievable
Concentration

Notes

Co-solvent/Surfactant

System

10% DMSO, 40%

PEG300, 5% Tween-

80, 45% Saline

≥ 0.67 mg/mL (1.14

mM)

Results in a clear

solution.[2]

Cyclodextrin

Complexation

10% DMSO, 90%

(20% SBE-β-CD in

Saline)

≥ 0.67 mg/mL (1.14

mM)

Results in a clear

solution.[2]

Lipid-based

Formulation

10% DMSO, 90%

Corn Oil

≥ 0.67 mg/mL (1.14

mM)

Results in a clear

solution.[2]

Acidic Solution
0.01 M Phosphoric

Acid
10 mg/mL

Final pH of ~2.25.

Used for oral gavage

in rats.[1]

Experimental Protocols
Below are detailed methodologies for preparing common and effective formulations for in vivo

administration of ARQ-751.

Protocol 1: Co-solvent/Surfactant Formulation

This protocol describes the preparation of a vehicle commonly used for administering poorly

soluble kinase inhibitors.

Materials:

ARQ-751 (Vevorisertib) powder

Dimethyl sulfoxide (DMSO), anhydrous

Polyethylene glycol 300 (PEG300)

Tween 80 (Polysorbate 80)

Sterile saline (0.9% NaCl)
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Sterile microcentrifuge tubes or vials

Procedure:

Prepare Stock Solution: Weigh the required amount of ARQ-751 and dissolve it in DMSO

to create a concentrated stock solution (e.g., 6.7 mg/mL). Use ultrasonication or gentle

warming if necessary to ensure complete dissolution.

Sequential Addition of Excipients: For a 1 mL final volume, sequentially add the

components in the following order, vortexing thoroughly after each addition:

Add 400 µL of PEG300 to a sterile tube.

Add 100 µL of the ARQ-751 DMSO stock solution to the PEG300 and mix well.

Add 50 µL of Tween 80 and mix thoroughly.

Final Dilution: Slowly add 450 µL of sterile saline dropwise while vortexing to bring the

formulation to the final volume of 1 mL.

Final Formulation: The final formulation will consist of 10% DMSO, 40% PEG300, 5%

Tween-80, and 45% saline, with a final ARQ-751 concentration of 0.67 mg/mL. Prepare

this formulation fresh daily.

Protocol 2: Cyclodextrin-Based Formulation

This protocol utilizes a cyclodextrin to improve the aqueous solubility of ARQ-751.

Materials:

ARQ-751 (Vevorisertib) powder

Dimethyl sulfoxide (DMSO), anhydrous

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

Sterile saline (0.9% NaCl)

Sterile microcentrifuge tubes or vials
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Procedure:

Prepare 20% SBE-β-CD Solution: Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile

saline. Ensure it is completely dissolved to form a clear solution. This solution can be

stored at 4°C for up to one week.

Prepare Stock Solution: Dissolve ARQ-751 in DMSO to create a concentrated stock

solution (e.g., 6.7 mg/mL).

Final Formulation: For a 1 mL final volume, add 100 µL of the ARQ-751 DMSO stock

solution to 900 µL of the 20% SBE-β-CD solution. Mix thoroughly until a clear solution is

obtained.

Final Concentration: This will result in a final ARQ-751 concentration of 0.67 mg/mL in a

vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).

Protocol 3: Lipid-Based Formulation

This protocol uses corn oil as a lipid vehicle for ARQ-751.

Materials:

ARQ-751 (Vevorisertib) powder

Dimethyl sulfoxide (DMSO), anhydrous

Corn oil

Sterile microcentrifuge tubes or vials

Procedure:

Prepare Stock Solution: Dissolve ARQ-751 in DMSO to create a concentrated stock

solution (e.g., 6.7 mg/mL).

Final Formulation: For a 1 mL final volume, add 100 µL of the ARQ-751 DMSO stock

solution to 900 µL of corn oil. Mix thoroughly.
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Final Concentration: This will result in a final ARQ-751 concentration of 0.67 mg/mL in a

vehicle of 10% DMSO and 90% corn oil.

Visualizations
PI3K/AKT Signaling Pathway

ARQ-751 is a potent and selective allosteric inhibitor of AKT1, AKT2, and AKT3 kinases, key

components of the PI3K/AKT signaling pathway. This pathway is crucial for regulating cell

growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in

cancer.
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Caption: PI3K/AKT signaling pathway and the inhibitory action of ARQ-751.

Experimental Workflow for ARQ-751 Formulation

The following diagram illustrates the general workflow for preparing a dosing solution of ARQ-
751 for in vivo studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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